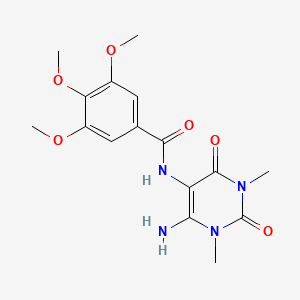

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide

Description

This compound features a pyrimidine core substituted with amino and methyl groups at positions 1, 3, and 4, linked via an amide bond to a 3,4,5-trimethoxybenzoyl moiety.

Properties

CAS No. |

166115-72-6 |

|---|---|

Molecular Formula |

C16H20N4O6 |

Molecular Weight |

364.35 g/mol |

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C16H20N4O6/c1-19-13(17)11(15(22)20(2)16(19)23)18-14(21)8-6-9(24-3)12(26-5)10(7-8)25-4/h6-7H,17H2,1-5H3,(H,18,21) |

InChI Key |

CYUNTPVGUPTOOW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrimidine Amine Precursor

The pyrimidine ring system with 4-amino and 1,3-dimethyl substituents and 2,6-dioxo groups is often synthesized via condensation reactions involving:

- Barbituric acid derivatives or related pyrimidine-2,4,6-trione systems.

- Methylation steps at N-1 and N-3 positions using methylating agents such as methyl iodide or dimethyl sulfate.

- Introduction of the amino group at the 4-position by selective amination or substitution reactions.

This precursor is generally commercially available or synthesized following classical pyrimidine chemistry protocols.

Activation of 3,4,5-Trimethoxybenzoic Acid

Activation methods include:

- Conversion to acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

- Formation of mixed anhydrides or use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

- Use of coupling additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve yield and reduce side reactions.

Amide Bond Formation

The coupling reaction typically proceeds by stirring the activated trimethoxybenzoic acid derivative with the pyrimidine amine under controlled temperature (0–25 °C) in anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

- Base such as triethylamine or pyridine is added to scavenge the released acid and drive the reaction forward.

- Reaction times vary from a few hours to overnight depending on conditions.

Purification and Characterization

- Purification is commonly achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques (silica gel column chromatography).

- Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Methylation of pyrimidine precursor | DMF or acetone | 0–25 °C | 2–6 hours | Methyl iodide or dimethyl sulfate used |

| 2 | Activation of 3,4,5-trimethoxybenzoic acid | SOCl2 or DCC + HOBt | DCM, THF, DMF | 0–25 °C | Acid chloride or active ester formation |

| 3 | Coupling with pyrimidine amine | DCM, DMF | 0–25 °C | 4–24 hours | Base added (e.g., triethylamine) |

| 4 | Purification | Ethanol, EtOAc | Ambient | Variable | Recrystallization or chromatography |

Research Discoveries and Optimization

- Yield Improvements: Use of carbodiimide coupling agents with HOBt has been shown to improve yields and reduce racemization in similar amide bond formations.

- Solvent Effects: Polar aprotic solvents like DMF enhance solubility of reactants and improve coupling efficiency.

- Temperature Control: Lower temperatures prevent side reactions such as hydrolysis of activated intermediates.

- Purity: Chromatographic purification is often necessary to remove unreacted starting materials and side products.

Example Synthetic Procedure (Literature-Inspired)

- Dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq) in dry dichloromethane.

- Add thionyl chloride dropwise under nitrogen atmosphere to form the acid chloride; stir at room temperature for 2 hours.

- Remove excess thionyl chloride under reduced pressure.

- Dissolve the pyrimidine amine precursor (1.1 eq) in dry dichloromethane with triethylamine (2.0 eq).

- Add the acid chloride solution dropwise to the amine solution at 0 °C.

- Stir the reaction mixture at room temperature for 12 hours.

- Quench with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.

- Concentrate and purify the residue by recrystallization from ethanol.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide (Compound 18)

- Structure : Replaces the pyrimidine core with a 4-fluorobenzyl group.

- Synthesis : Prepared via condensation of 3,4,5-trimethoxybenzoyl chloride with 4-fluoroaniline derivatives .

- Activity: Inactive against oral squamous cell carcinoma (SCC9) but structurally analogous to piplartine, a known cytotoxic agent .

b) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

- Structure : Substituted with a 4-bromophenyl group.

- Synthesis : Reacted 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

- Crystallography : Exhibits N-H···O hydrogen bonding, influencing its crystal packing and stability .

c) Acrylamide Derivatives (e.g., Compounds 2a–c, 4a–d)

- Structure: Feature furan-2-yl and substituted phenylamino groups attached to the acrylamide backbone.

- Synthesis: Synthesized via refluxing oxazolones with aromatic amines in ethanol or acetic acid, yielding products with 50–84% efficiency .

- Physical Properties : Melting points range from 214–263°C, influenced by substituents (e.g., chloro, methyl, methoxy groups) .

d) Piperidine-Linked Triazolopyrimidine Derivatives (e.g., Compound 5a)

- Structure : Integrates a triazolopyrimidine core with a piperidine linker.

- Synthesis : Achieved 84% yield via a benzylthio-substituted intermediate .

Comparative Data Table

Biological Activity

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. The compound is characterized by a complex structure that includes a pyrimidine moiety and a trimethoxybenzamide group. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in oncology and antimicrobial applications.

- IUPAC Name : N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide

- Molecular Formula : C14H16N4O4

- Molecular Weight : 304.3 g/mol

- CAS Number : 166115-65-7

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide. For instance:

- Cell Line Studies : The compound was tested on various cancer cell lines including A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The results indicated significant cytotoxicity with IC50 values ranging from 2.12 μM to 6.75 μM in 2D assays. Notably, the compound exhibited lower toxicity towards normal lung fibroblast cells (MRC-5) compared to cancer cells, suggesting a degree of selectivity that is desirable in anticancer agents .

- Mechanism of Action : The mechanism by which this compound exerts its antitumor effects may involve interaction with DNA. Similar compounds have been shown to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .

Antimicrobial Activity

In addition to its antitumor properties, preliminary evaluations suggest that N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4,5-trimethoxybenzamide may possess antimicrobial activity:

- Broad-Spectrum Activity : Compounds with structural similarities have demonstrated efficacy against various bacterial strains. The presence of the pyrimidine moiety is believed to enhance the binding affinity to bacterial DNA or enzymes critical for bacterial survival .

- Comparative Studies : In comparative studies with standard antibiotics, compounds similar to this benzamide showed promising results against resistant bacterial strains, indicating potential for development as new antimicrobial agents .

Table of Biological Activity

| Activity Type | Cell Line/Organism | IC50 Value (μM) | Remarks |

|---|---|---|---|

| Antitumor | A549 | 2.12 ± 0.21 | High activity in 2D assays |

| Antitumor | HCC827 | 5.13 ± 0.97 | Moderate activity |

| Antitumor | NCI-H358 | 0.85 ± 0.05 | High activity |

| Antitumor | MRC-5 | 3.11 ± 0.26 | Moderate cytotoxicity |

| Antimicrobial | Various Bacteria | Not specified | Broad-spectrum potential |

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what critical reaction parameters influence yield and purity?

The synthesis typically involves coupling a pyrimidinylamine derivative with a trimethoxybenzoyl chloride. Critical steps include:

- Amide bond formation : Reacting 4-amino-1,3-dimethyl-2,6-dioxopyrimidine with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base) .

- Purification : Preparative HPLC or column chromatography is essential to isolate the product (yields ~30–40%). Adjusting mobile-phase composition (e.g., acetonitrile/water gradients) improves resolution .

- Reaction optimization : Temperature (0–5°C for exothermic steps) and pH control (neutral to slightly basic) minimize side reactions like hydrolysis of the acyl chloride .

Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

-

1H/13C NMR : Key diagnostic signals include:

Proton/Carbon Shift (δ, ppm) Assignment NH (amide) ~11.6 Confirms amide bond OCH3 groups 3.6–3.8 (1H) Three methoxy triplets Pyrimidine C=O ~164–168 (13C) Confirms dioxopyrimidine core -

HRMS : Exact mass analysis (e.g., ESI+) validates molecular formula (e.g., C17H21N4O6 requires m/z 377.14) .

-

HPLC : Purity >95% with retention time matching reference standards .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

- SHELX refinement : SHELXL software refines crystal structures using intensity data, resolving bond-length discrepancies (<0.01 Å) and torsional angles. For example, orthorhombic systems (space group Pna21) with unit-cell parameters a = 13.3085 Å, b = 4.9953 Å, c = 23.4061 Å confirm molecular packing .

- Enantiomorph-polarity estimation : The Flack x parameter (superior to Rogers’ η) determines absolute configuration, critical for chiral centers in pyrimidine derivatives .

Advanced: What computational methods predict interactions with biological targets, and how do structural modifications impact binding?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., acetylcholinesterase). The trimethoxybenzamide moiety may form π-π stacking with aromatic residues, while the pyrimidine core hydrogen-bonds to catalytic sites .

- MD simulations : Simulations (100 ns) assess stability of ligand-protein complexes. Modifications like replacing methoxy with chloro groups alter binding free energy (ΔG) by ~2 kcal/mol .

Advanced: How do substituent variations (e.g., methoxy positioning) affect physicochemical properties and bioactivity?

- Methoxy vs. hydroxyl groups : Replacing 4-methoxy with hydroxyl (logP reduction from 2.1 to 1.3) increases solubility but reduces membrane permeability .

- Bioactivity trends : Trimethoxy derivatives show higher antiproliferative activity (IC50 ~5 µM) against cancer cells than mono-methoxy analogs (IC50 >20 µM), likely due to enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.